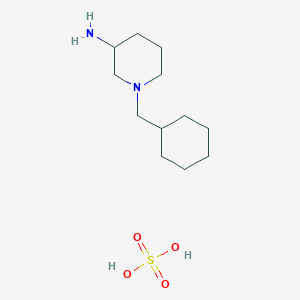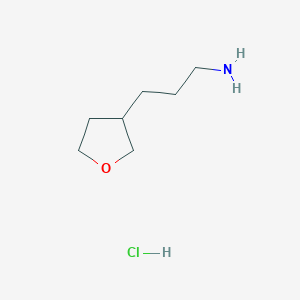![molecular formula C7H5N3O2 B1391362 1H-咪唑并[4,5-c]吡啶-4-羧酸 CAS No. 933728-33-7](/img/structure/B1391362.png)
1H-咪唑并[4,5-c]吡啶-4-羧酸
描述
1H-imidazo[4,5-c]pyridine-4-carboxylic acid is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, known for their significant biological activities and potential therapeutic applications . The structural resemblance between imidazopyridines and purines has prompted extensive biological investigations to assess their therapeutic significance .
科学研究应用
1H-imidazo[4,5-c]pyridine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
作用机制
Target of Action
The 1H-imidazo[4,5-c]pyridine-4-carboxylic acid and its derivatives are known to play a crucial role in numerous disease conditions . They have been found to target the GABA A receptor as positive allosteric modulators . They also target enzymes involved in carbohydrate metabolism . The IKK-ɛ and TBK1, which activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation, are also targeted .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, when it acts as a positive allosteric modulator of the GABA A receptor, it enhances the receptor’s response to GABA, a neurotransmitter . When it targets IKK-ɛ and TBK1, it influences the activation of NF-kappaB, a protein complex that controls transcription of DNA .
Biochemical Pathways
The compound affects various biochemical pathways. Its action on the GABA A receptor influences the GABAergic neurotransmission pathway . Its influence on IKK-ɛ and TBK1 affects the NF-kappaB signaling pathway . These pathways have downstream effects on numerous cellular processes, including cell proliferation, survival, and immune response .
Pharmacokinetics
The design and synthesis of bioisosteres, which this compound is a part of, aim to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .
Result of Action
The result of the compound’s action at the molecular and cellular level depends on the specific target and pathway involved. For example, its action on the GABA A receptor can lead to changes in neuronal excitability . Its influence on the NF-kappaB signaling pathway can affect gene expression and, consequently, various cellular processes .
生化分析
Biochemical Properties
1H-imidazo[4,5-c]pyridine-4-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been identified as a positive allosteric modulator of GABA A receptors, which are essential for inhibitory neurotransmission in the central nervous system . Additionally, this compound has shown interactions with proton pump inhibitors, aromatase inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs), highlighting its diverse biochemical properties .
Cellular Effects
1H-imidazo[4,5-c]pyridine-4-carboxylic acid exhibits significant effects on various types of cells and cellular processes. It has been demonstrated to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has shown antiproliferative activity against lung, breast, and cervical cancer cells, indicating its potential as an anticancer agent . Furthermore, it has been observed to affect the regulation of sugar metabolism and the synthesis of fungal cell walls, making it a potential target for antifungal therapies .
Molecular Mechanism
The molecular mechanism of action of 1H-imidazo[4,5-c]pyridine-4-carboxylic acid involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been identified as a potential inhibitor of glucosamine-6-phosphate synthase, an enzyme responsible for the synthesis of fungal cell walls . Additionally, it has been shown to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation, which plays a critical role in immune response and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-imidazo[4,5-c]pyridine-4-carboxylic acid have been observed to change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained biological activity
Dosage Effects in Animal Models
The effects of 1H-imidazo[4,5-c]pyridine-4-carboxylic acid vary with different dosages in animal models. At lower doses, this compound has shown therapeutic potential with minimal adverse effects. At higher doses, toxic or adverse effects have been observed, indicating the importance of dosage optimization in therapeutic applications . Threshold effects and dose-response relationships are critical considerations in the development of this compound as a therapeutic agent.
Metabolic Pathways
1H-imidazo[4,5-c]pyridine-4-carboxylic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound has been shown to affect carbohydrate metabolism by interacting with enzymes involved in sugar metabolism . Additionally, its role in the synthesis of fungal cell walls highlights its potential as an antifungal agent .
Transport and Distribution
The transport and distribution of 1H-imidazo[4,5-c]pyridine-4-carboxylic acid within cells and tissues are essential for its biological activity. This compound interacts with specific transporters and binding proteins, influencing its localization and accumulation. Studies have shown that it can be effectively transported across cell membranes, allowing for targeted delivery to specific tissues
Subcellular Localization
The subcellular localization of 1H-imidazo[4,5-c]pyridine-4-carboxylic acid plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it has been observed to localize in the cytoplasm and nucleus, where it exerts its effects on gene expression and cellular metabolism . Understanding its subcellular localization is essential for optimizing its therapeutic potential.
准备方法
The synthesis of 1H-imidazo[4,5-c]pyridine-4-carboxylic acid typically involves condensation-dehydration reactions. One common method includes the reaction of pyridine-2,3-diamine or pyridine-3,4-diamine with carboxylic acids or their equivalents . Another approach involves the condensation of these diamines with aldehydes under oxidative conditions . Industrial production methods often utilize various catalysts to enhance the efficiency and yield of the synthesis .
化学反应分析
1H-imidazo[4,5-c]pyridine-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
相似化合物的比较
1H-imidazo[4,5-c]pyridine-4-carboxylic acid can be compared with other imidazopyridine derivatives, such as:
Imidazo[4,5-b]pyridine: Similar in structure but differs in the position of the fused rings, leading to different biological activities.
Imidazo[1,5-a]pyridine: Known for its use in pharmaceuticals like zolpidem (Ambien), which is used as a sedative and hypnotic.
Imidazo[1,2-a]pyridine: Another isomer with distinct pharmacological properties.
The uniqueness of 1H-imidazo[4,5-c]pyridine-4-carboxylic acid lies in its specific structural configuration, which imparts unique biological activities and therapeutic potential .
属性
IUPAC Name |
1H-imidazo[4,5-c]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)6-5-4(1-2-8-6)9-3-10-5/h1-3H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYGVHLIIVDANU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80669053 | |
| Record name | 1H-Imidazo[4,5-c]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80669053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933728-33-7 | |
| Record name | 1H-Imidazo[4,5-c]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80669053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Chloro-4-methoxy-N-[2-(3-methylphenoxy)propyl]-aniline](/img/structure/B1391279.png)



![({1-[2-(4-Chlorophenyl)ethyl]piperidin-3-YL}-methyl)methylamine dihydrochloride](/img/structure/B1391291.png)

![N-{[1-(2-Fluorobenzyl)piperidin-4-YL]methyl}-2-methoxyethanamine dihydrochloride](/img/structure/B1391295.png)
![{[1-(2-Fluorobenzyl)piperidin-4-yl]methyl}(tetrahy-drofuran-2-ylmethyl)amine dihydrochloride](/img/structure/B1391296.png)

![{4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1391298.png)


![2-Methyl-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1391301.png)

